2-Hydroxybenzonitrile

Catalog No.
S589596
CAS No.
611-20-1
M.F
C7H5NO
M. Wt
119.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxybenzonitrile

CAS Number

611-20-1

Product Name

2-Hydroxybenzonitrile

IUPAC Name

2-hydroxybenzonitrile

Molecular Formula

C7H5NO

Molecular Weight

119.12 g/mol

InChI

InChI=1S/C7H5NO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H

InChI Key

CHZCERSEMVWNHL-UHFFFAOYSA-N

SMILES

Array

Synonyms

2-Cyanophenol; 2-Hydroxybenzonitrile; NSC 53558; Salicylnitrile; o-Cyanophenol; o-Hydroxybenzonitrile

Canonical SMILES

C1=CC=C(C(=C1)C#N)O

The exact mass of the compound 2-Hydroxybenzonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53558. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Hydroxybenzonitrile, also known as salicylonitrile, is a bifunctional aromatic compound featuring ortho-positioned hydroxyl (-OH) and nitrile (-C≡N) groups. This specific arrangement facilitates intramolecular hydrogen bonding, a key structural feature that differentiates its physical and chemical properties from its meta- and para-isomers. It serves as a critical intermediate in the synthesis of pharmaceuticals, such as antianginal agents, and agrochemicals, including certain fungicides. Its utility is rooted in the unique reactivity conferred by the adjacent functional groups, making it a non-interchangeable precursor in many specialized applications.

Substituting 2-Hydroxybenzonitrile with its meta- or para-isomers (3- and 4-hydroxybenzonitrile) will lead to process and application failure. The ortho-positioning of the hydroxyl and nitrile groups is a prerequisite for critical functionalities such as intramolecular cyclization, metal ion chelation, and specific hydrogen bonding behavior. The meta- and para-isomers lack the proximity required for these intramolecular interactions, resulting in fundamentally different reactivity, solubility, and thermal properties. This makes the isomers non-interchangeable for synthesizing complex heterocycles like benzoxazoles or for applications in coordination chemistry where bidentate ligand formation is necessary.

Superior Precursor for Heterocycle Synthesis: Non-Cyclizable Isomers as a Procurement Dead End

The ortho-positioning of the hydroxyl and nitrile groups in 2-Hydroxybenzonitrile is an absolute structural requirement for intramolecular cyclization reactions to form benzoxazoles, a common scaffold in pharmacologically active molecules. In contrast, the 3- (meta) and 4- (para) isomers are incapable of forming this bicyclic structure via this pathway because their functional groups are too far apart. Attempting to use the meta or para isomers in a synthetic route targeting a benzoxazole ring system would result in complete reaction failure.

Evidence DimensionSuitability for Intramolecular Benzoxazole Ring Formation
Target Compound DataForms benzoxazole ring system via intramolecular cyclization.
Comparator Or Baseline3-Hydroxybenzonitrile & 4-Hydroxybenzonitrile: Do not form benzoxazole ring system via this pathway.
Quantified DifferenceQualitatively absolute; reaction is possible vs. impossible.
ConditionsTypical conditions for benzoxazole synthesis, e.g., condensation with aldehydes or carboxylic acids, often under acidic or metal-catalyzed conditions.

For any synthesis targeting benzoxazole-containing compounds, only the 2-hydroxy isomer is a viable precursor, making isomer selection a critical procurement decision.

Distinct Acidity (pKa) Influences Reactivity and Formulation Behavior

2-Hydroxybenzonitrile is a significantly weaker acid (higher pKa) than its 4-hydroxy isomer. The pKa of 2-Hydroxybenzonitrile is reported as 6.86, whereas the pKa for 4-Hydroxybenzonitrile is 7.9. This difference is attributed to the intramolecular hydrogen bond in the 2-isomer, which stabilizes the protonated form. This pKa difference directly impacts its behavior in pH-sensitive environments, affecting deprotonation, nucleophilicity, and solubility in basic media, which are critical parameters for reaction optimization and product formulation.

Evidence DimensionAcid Dissociation Constant (pKa)
Target Compound Data6.86
Comparator Or Baseline4-Hydroxybenzonitrile: 7.9
Quantified Difference2-Hydroxybenzonitrile is approximately 10 times more acidic.
ConditionsAqueous solution at 25°C.

This pKa difference dictates the choice of base, solvent, and pH range for reactions and formulations, making the isomers non-interchangeable where precise pH control is required.

Unique Metal Chelation Capability for Catalysis and Sensing

The adjacent hydroxyl and nitrile groups allow 2-Hydroxybenzonitrile to act as a bidentate ligand, forming stable chelate complexes with various metal ions. This capability is absent in the meta and para isomers, which can only act as monodentate ligands. The formation of a stable five- or six-membered chelate ring is a well-established principle that enhances the stability of the metal complex compared to coordination with two separate monodentate ligands. This property is crucial for developing novel catalysts, chemosensors, or metal-sequestering agents where stable metal-ligand interaction is required.

Evidence DimensionMetal Chelation Capability
Target Compound DataForms stable bidentate chelate complexes.
Comparator Or Baseline3- and 4-Hydroxybenzonitrile: Act only as monodentate ligands; cannot form chelate rings.
Quantified DifferenceQualitatively different coordination mode (bidentate chelation vs. monodentate).
ConditionsCoordination with transition metal ions (e.g., Cu(II), Co(II), Ni(II)) in solution.

If the application relies on stable metal binding through chelation, 2-Hydroxybenzonitrile is the only viable choice among the isomers.

Required Precursor for Benzoxazole-Based Pharmaceuticals and Agrochemicals

Due to its unique ability to undergo intramolecular cyclization, 2-Hydroxybenzonitrile is the specific starting material for the synthesis of 2-substituted benzoxazoles. This class of heterocycles is a privileged scaffold in medicinal chemistry and agrochemical development, valued for a wide range of biological activities.

Ligand Synthesis for Homogeneous Catalysis and Metal Ion Sensing

The capacity for bidentate chelation makes 2-Hydroxybenzonitrile a valuable building block for designing custom ligands used in transition metal catalysis or in the development of selective colorimetric or fluorescent sensors for metal ions. The stability offered by chelation is a key design principle that cannot be achieved with its isomers.

Component in pH-Sensitive Formulations and Reaction Systems

The distinct pKa of 6.86 allows for the use of 2-Hydroxybenzonitrile in processes where selective deprotonation or pH-triggered solubility changes are required under mildly acidic to neutral conditions. This property is advantageous in multi-step syntheses or formulations where other pH-sensitive groups must remain protected, a level of control not afforded by the less acidic 4-isomer.

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

119.037113783 Da

Monoisotopic Mass

119.037113783 Da

Heavy Atom Count

9

LogP

1.61 (LogP)

Melting Point

98.0 °C

UNII

51RSM8K1VZ

GHS Hazard Statements

Aggregated GHS information provided by 87 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (60.92%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (40.23%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (52.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (52.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (51.72%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

69481-42-1
611-20-1

Wikipedia

2-hydroxybenzonitrile

General Manufacturing Information

Benzonitrile, 2-hydroxy-: ACTIVE

Dates

Last modified: 08-15-2023

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